![molecular formula C15H20Cl2N2O2 B012976 Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 106114-32-3](/img/structure/B12976.png)
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetic compound that has been widely used in scientific research. It is a member of the tetrahydronaphthalene family and has been found to exhibit various biochemical and physiological effects. The compound is synthesized using a specific method that results in a pure and stable product suitable for laboratory experiments. In
Wirkmechanismus
The mechanism of action of Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves the formation of DNA adducts that result in DNA damage and inhibition of cell proliferation. The compound alkylates DNA at the N7 position of guanine and the N3 position of adenine, leading to the formation of DNA cross-links and strand breaks. These DNA lesions can trigger cell cycle arrest, apoptosis, or necrosis, depending on the extent of the damage.
Biochemische Und Physiologische Effekte
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis, induce DNA damage, and inhibit cell proliferation in various cancer cell lines. It has also been found to induce the expression of DNA repair enzymes and to enhance the sensitivity of cancer cells to other DNA-damaging agents.
Vorteile Und Einschränkungen Für Laborexperimente
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several advantages for laboratory experiments. The compound is stable and can be easily synthesized using a specific method. It is also highly pure and suitable for various assays and experiments. However, the compound has some limitations, including its toxicity and potential mutagenicity. Therefore, caution should be taken when handling the compound, and appropriate safety measures should be followed.
Zukünftige Richtungen
There are several future directions for research on Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate. One direction is to explore the potential of the compound as a tool for studying DNA repair mechanisms and identifying new targets for cancer therapy. Another direction is to investigate the potential of the compound in combination with other anticancer drugs to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of the compound for maximum efficacy and minimal toxicity.
Conclusion
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetic compound that has been widely used in scientific research. It exhibits various biochemical and physiological effects and has been found to induce DNA damage and inhibit cell proliferation. The compound is synthesized using a specific method that results in a pure and stable product suitable for laboratory experiments. Future research on the compound may lead to the development of new cancer drugs and a better understanding of DNA repair mechanisms.
Synthesemethoden
The synthesis of Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves the reaction of 5-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with thionyl chloride to form 5-chloro-1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride. The resulting compound is then reacted with bis(2-chloroethyl)amine hydrochloride to yield Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The final product is purified using column chromatography to obtain a pure and stable compound suitable for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been widely used in scientific research due to its ability to induce DNA damage and inhibit cell proliferation. The compound has been used to study the mechanism of action of various anticancer drugs and to identify potential targets for cancer therapy. It has also been used in the development of new cancer drugs and as a tool for studying DNA repair mechanisms.
Eigenschaften
CAS-Nummer |
106114-32-3 |
|---|---|
Produktname |
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
Molekularformel |
C15H20Cl2N2O2 |
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-6-8-19(9-7-17)14-3-1-2-11-10-12(15(20)21-18)4-5-13(11)14/h1-3,12H,4-10,18H2 |
InChI-Schlüssel |
BQMOYVNGDYIKHN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=CC=C2N(CCCl)CCCl |
Kanonische SMILES |
C1CC(CC2=C1C(=CC=C2)N(CCCl)CCCl)(C(=O)O)N |
Synonyme |
2-A-5-BCAN 2-amino-5-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid 2-amino-5-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



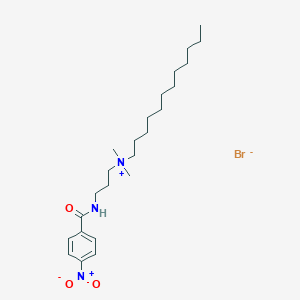
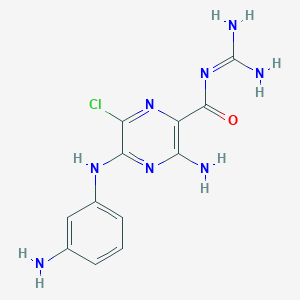

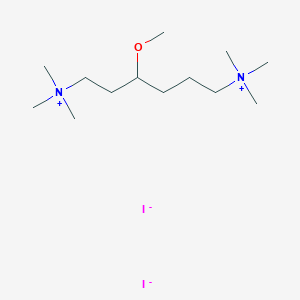



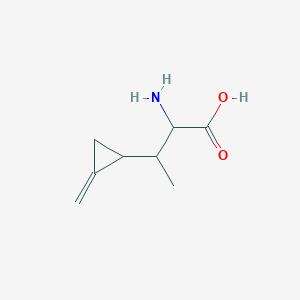




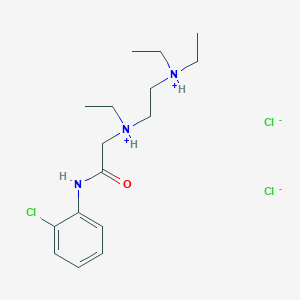
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)